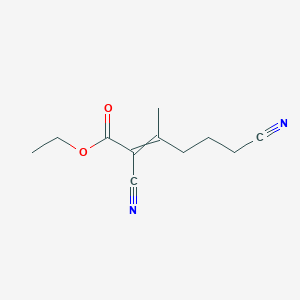

Ethyl 2,6-dicyano-3-methylhex-2-enoate

Description

Ethyl 2,6-dicyano-3-methylhex-2-enoate is a structurally complex ester characterized by a hex-2-enoate backbone substituted with two cyano groups at positions 2 and 6, a methyl group at position 3, and an ethyl ester moiety. This compound’s unique electronic and steric profile arises from the conjugation of the α,β-unsaturated ester with electron-withdrawing cyano groups, which likely enhances its reactivity in cycloaddition or nucleophilic substitution reactions.

Structural elucidation of such compounds typically employs techniques like X-ray crystallography, where programs such as SHELX (specifically SHELXL and SHELXS) are widely utilized for refining small-molecule structures and solving crystal phases . The presence of multiple electronegative groups (cyano, ester) would necessitate advanced spectroscopic analysis, including $ ^1H $-NMR and $ ^{13}C $-NMR, to confirm regiochemistry and substituent effects.

Properties

CAS No. |

83070-88-6 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

ethyl 2,6-dicyano-3-methylhex-2-enoate |

InChI |

InChI=1S/C11H14N2O2/c1-3-15-11(14)10(8-13)9(2)6-4-5-7-12/h3-6H2,1-2H3 |

InChI Key |

YBVDHKDICOTEMX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C(C)CCCC#N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The dual cyano groups in this compound significantly increase electron deficiency at the α,β-unsaturated site compared to mono-cyano or non-cyano analogs, enhancing its susceptibility to nucleophilic attack.

- Solubility: The compound’s polarity likely reduces solubility in non-polar solvents compared to Ethyl 3-methylhex-2-enoate but improves compatibility with polar aprotic solvents like DMF or DMSO .

Challenges in Characterization

As seen in the patent example (), NMR and crystallography are critical for confirming structures of complex esters. For this compound, $ ^1H $-NMR would exhibit deshielded vinyl protons and distinct methyl/ethyl signals, while X-ray studies using SHELX software would resolve steric interactions and confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.